molecular formula C12H18N2O2 B14805724 1,1'-(Piperazine-1,4-diyl)bis(2-methylprop-2-en-1-one) CAS No. 17308-56-4

1,1'-(Piperazine-1,4-diyl)bis(2-methylprop-2-en-1-one)

Cat. No.: B14805724
CAS No.: 17308-56-4
M. Wt: 222.28 g/mol
InChI Key: UYJCRMOPNVBSNM-UHFFFAOYSA-N
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Description

1,1’-(Piperazine-1,4-diyl)bis(2-methylprop-2-en-1-one) is a chemical compound with the molecular formula C10H14N2O2. This compound features a piperazine ring substituted with two 2-methylprop-2-en-1-one groups. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Piperazine-1,4-diyl)bis(2-methylprop-2-en-1-one) typically involves the reaction of piperazine with 2-methylprop-2-en-1-one under specific conditions. One common method involves the use of chloroacetyl chloride in the presence of anhydrous potassium carbonate (K2CO3). The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Piperazine-1,4-diyl)bis(2-methylprop-2-en-1-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1,1’-(Piperazine-1,4-diyl)bis(2-methylprop-2-en-1-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Piperazine-1,4-diyl)bis(2-methylprop-2-en-1-one) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction, affecting its chemical properties and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Piperazine-1,4-diyl)bis(2-methylprop-2-en-1-one) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

17308-56-4

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-methyl-1-[4-(2-methylprop-2-enoyl)piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C12H18N2O2/c1-9(2)11(15)13-5-7-14(8-6-13)12(16)10(3)4/h1,3,5-8H2,2,4H3

InChI Key

UYJCRMOPNVBSNM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1CCN(CC1)C(=O)C(=C)C

Origin of Product

United States

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